H-DL-Arg-DL-Ser-Gly-DL-Pro-DL-Pro-Gly-DL-Leu-DL-Gln-Gly-DL-Arg-DL-Leu-DL-Gln-DL-Arg-DL-Leu-DL-Leu-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Asn-DL-His-DL-Ala-DL-Ala-Gly-DL-xiIle-DL-Leu-DL-xiThr-DL-Met-NH2
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Overview
Description
The compound “H-DL-Arg-DL-Ser-Gly-DL-Pro-DL-Pro-Gly-DL-Leu-DL-Gln-Gly-DL-Arg-DL-Leu-DL-Gln-DL-Arg-DL-Leu-DL-Leu-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Asn-DL-His-DL-Ala-DL-Ala-Gly-DL-xiIle-DL-Leu-DL-xiThr-DL-Met-NH2” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The process typically involves the following steps:
Attachment of the first amino acid: to the solid support.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the solid support and removal of protective groups.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. These machines can produce large quantities of peptides with high purity and consistency. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for reduction reactions.
Coupling agents: HBTU, DIC, or EDC for peptide bond formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
This peptide has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigates protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Explores potential therapeutic applications, such as drug delivery systems and vaccine development.
Industry: Utilized in the development of biomaterials and biosensors.
Mechanism of Action
The peptide exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact mechanism of action depends on the peptide’s sequence and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A control peptide used to study fibronectin inhibitors.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide used in cell adhesion studies.
Uniqueness
The uniqueness of “H-DL-Arg-DL-Ser-Gly-DL-Pro-DL-Pro-Gly-DL-Leu-DL-Gln-Gly-DL-Arg-DL-Leu-DL-Gln-DL-Arg-DL-Leu-DL-Leu-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Asn-DL-His-DL-Ala-DL-Ala-Gly-DL-xiIle-DL-Leu-DL-xiThr-DL-Met-NH2” lies in its specific sequence, which can be tailored to target particular biological processes or interactions. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C123H212N44O35S |
---|---|
Molecular Weight |
2899.3 g/mol |
IUPAC Name |
N-[2-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139) |
InChI Key |
DHBREICAXZPFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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